![molecular formula C13H14N4O3S B2775832 3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide CAS No. 1164541-48-3](/img/structure/B2775832.png)
3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
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Description
“3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C13H14N4O3S . It has a molecular weight of 306.34 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide” consists of an isoxazole ring attached to a thiazole ring via a carboxamide group . The isoxazole ring also has a dimethylaminoacryloyl group attached to it .Scientific Research Applications
Enaminones as Building Blocks in Heterocyclic Synthesis
Enaminones have been extensively utilized as polydentate reagents in organic synthesis. A study highlights the preparation of an unreported enaminone derivative through the reaction of a specific precursor with dimethylformamide dimethyl acetal (DMF-DMA). This enaminone underwent regioselective 1,3-dipolar cycloaddition with nitrilimines to afford corresponding pyrazoles. These compounds, including imidazoles and thiazoles, were found to exhibit several biological activities such as antitumor, antibacterial, and anticonvulsant agents, showcasing the broad application of enaminones in the development of biologically active compounds (Gomha & Abdel‐Aziz, 2012).
Synthesis of Heterocyclic Quinolinones
Another study demonstrated the synthesis of new 3-heterocyclic quinolinones using E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. This research illustrates how modifications of the core structure can lead to the formation of novel quinolinones bearing various heterocyclic substituents, indicating the versatility of the initial compound in synthesizing a wide range of heterocyclic compounds (Abass, Hassanien, & Atta-Allah, 2013).
Antimicrobial Activity of Isoxazoline and Pyrazolo[3,4-d]pyridazines
Research on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives derived from reactions involving a compound structurally similar to the queried chemical has shown good antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential of using such derivatives in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Synthesis of Pyrimidine-4(3H)-ones
A study outlined the synthesis of methyl 3-(dimethylamino) acrylates containing various functional groups, demonstrating their utility in producing 2,5-substituted 4(3H)-pyrimidones. This research underscores the significance of such enaminones as precursors in synthesizing complex heterocyclic compounds with potential biological activities (Sokolenko et al., 2017).
properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-10(12(19)15-13-14-5-7-21-13)11(16-20-8)9(18)4-6-17(2)3/h4-7H,1-3H3,(H,14,15,19)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEZBRZLHVOXMN-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)C=CN(C)C)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C(=O)/C=C/N(C)C)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide |
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